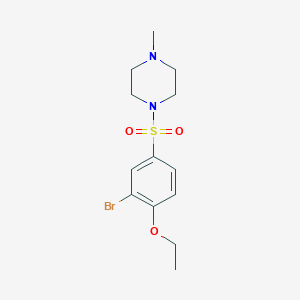

1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(3-bromo-4-ethoxyphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3S/c1-3-19-13-5-4-11(10-12(13)14)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBSHXKOKQKKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738523 | |

| Record name | 1-(3-Bromo-4-ethoxybenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093065-11-2 | |

| Record name | 1-(3-Bromo-4-ethoxybenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Illuminating the Blueprint: A Comprehensive Guide to the Structural Elucidation of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms within a compound dictates its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of a novel sulfonamide derivative, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.

This whitepaper is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure determination. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct a self-validating and authoritative confirmation of the target molecule's architecture.

Molecular Overview and Elucidation Strategy

The target of our investigation is 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a molecule featuring a substituted aromatic ring, a sulfonamide linkage, and a saturated heterocyclic piperazine moiety. A plausible synthetic route involves the reaction of 3-bromo-4-ethoxybenzenesulfonyl chloride with N-methylpiperazine.[1][2] The elucidation process will, therefore, focus on unequivocally confirming the presence and connectivity of these key structural fragments.

Our strategy is a systematic, multi-pronged approach that begins with establishing the molecular formula and then proceeds to map out the intricate network of atomic connections.

"Molecular_Formula" [label="Elemental Analysis & High-Resolution\nMass Spectrometry (HRMS)\nDetermine Molecular Formula"]; "Functional_Groups" [label="Infrared (IR) Spectroscopy\nIdentify Key Functional Groups\n(Sulfonamide, Ether, Aromatic Ring)"]; "Proton_Framework" [label="1D ¹H NMR Spectroscopy\nIdentify Proton Environments,\nMultiplicity, and Integration"]; "Carbon_Backbone" [label="1D ¹³C NMR & DEPT\nIdentify Unique Carbon Environments\n(CH₃, CH₂, CH, Quaternary C)"]; "H-H_Connectivity" [label="2D COSY NMR\nMap Proton-Proton\nCoupling Networks"]; "C-H_Connectivity" [label="2D HSQC NMR\nCorrelate Protons to Directly\nAttached Carbons"]; "Long-Range_Connectivity" [label="2D HMBC NMR\nEstablish Long-Range (2-3 bond)\nProton-Carbon Correlations"]; "Structure_Confirmation" [label="Final Structure Confirmation\nIntegrate All Spectroscopic Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Molecular_Formula" -> "Functional_Groups"; "Functional_Groups" -> "Proton_Framework"; "Proton_Framework" -> "Carbon_Backbone"; "Carbon_Backbone" -> "H-H_Connectivity"; "H-H_Connectivity" -> "C-H_Connectivity"; "C-H_Connectivity" -> "Long-Range_Connectivity"; "Long-Range_Connectivity" -> "Structure_Confirmation"; }

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

The initial and most fundamental step in elucidating the structure of an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, protonated molecules, [M+H]⁺, are formed.

-

Analysis: The ions are accelerated into the time-of-flight analyzer. The time taken for an ion to travel the length of the flight tube is directly proportional to the square root of its mass-to-charge ratio (m/z). This allows for highly accurate mass determination.

Expected Data and Interpretation

For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (C₁₃H₁₉BrN₂O₃S), the expected monoisotopic mass is 392.0225 u. The HRMS spectrum should exhibit a prominent ion cluster corresponding to the [M+H]⁺ and [M+2+H]⁺ ions, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

| Ion | Calculated m/z |

| [C₁₃H₂₀⁷⁹BrN₂O₃S]⁺ | 393.0303 |

| [C₁₃H₂₀⁸¹BrN₂O₃S]⁺ | 395.0283 |

The observation of this isotopic pattern with the correct mass and intensity ratio would provide strong evidence for the presence of a single bromine atom and confirm the molecular formula.

Further fragmentation in the mass spectrometer (MS/MS) can provide valuable structural information. Sulfonamides are known to undergo characteristic fragmentation pathways.[3][4] Key expected fragments for our target molecule would arise from the cleavage of the S-N bond and fragmentation of the piperazine ring.

// Define atom nodes with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; H1 [label="H₃"]; S [label="S"]; O2 [label="O"]; O3 [label="O"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; N2 [label="N"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H2 [label="H₃"];

// Position the nodes for the aromatic ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Position other atoms S [pos="1.8,1!"]; O2 [pos="1.8,1.8!"]; O3 [pos="2.6,0.5!"]; Br [pos="-1.74,1!"]; O1 [pos="-1.74,-1!"]; C7 [pos="-2.6,-0.5!"]; C8 [pos="-3.4,-1!"]; H1 [pos="-4.2,-0.5!"]; N1 [pos="2.8,1.8!"]; C9 [pos="3.6,1.3!"]; C10 [pos="4.4,1.8!"]; N2 [pos="4.4,2.8!"]; C11 [pos="3.6,3.3!"]; C12 [pos="2.8,2.8!"]; C13 [pos="5.2,3.3!"]; H2 [pos="6,3.3!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; C2 -- Br; C3 -- O1; O1 -- C7; C7 -- C8; C8 -- H1; S -- O2 [style=double]; S -- O3 [style=double]; S -- N1; N1 -- C9; C9 -- C10; C10 -- N2; N2 -- C11; C11 -- C12; C12 -- N1; N2 -- C13; C13 -- H2; }

Infrared (IR) Spectroscopy: Identifying the Molecular Orchestra

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, and the absorption of IR radiation at these frequencies provides a "fingerprint" of the molecule's functional group composition.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.

-

At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

-

The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Expected Data and Interpretation

The IR spectrum of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is expected to show several characteristic absorption bands that confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1350 & ~1160 | Sulfonamide (SO₂) | Asymmetric & Symmetric Stretching |

| ~1250 & ~1040 | Aryl-Alkyl Ether (C-O) | Asymmetric & Symmetric Stretching |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~1580 & ~1480 | Aromatic C=C | Stretching |

| ~2950-2800 | Aliphatic C-H | Stretching (from ethoxy and piperazine methyl groups) |

The strong absorptions for the SO₂ group are particularly diagnostic for the sulfonamide moiety.[6] The presence of both aromatic and aliphatic C-H stretches, along with the C-O ether bands, would be consistent with the proposed structure.

Part 2: Mapping the Skeleton - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution.[7] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Census of the Protons

One-dimensional proton (¹H) NMR spectroscopy provides information on the number of different proton environments, the number of protons in each environment (through integration), and the number of neighboring protons (through spin-spin splitting).[8]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to avoid solvent proton signals.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay, FID) are detected and Fourier transformed to produce the NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | d | 1H | Ar-H | Ortho to the electron-withdrawing sulfonyl group and adjacent to the bromine atom. |

| ~7.60 | dd | 1H | Ar-H | Ortho to the sulfonyl group and ortho to the ethoxy group. |

| ~7.00 | d | 1H | Ar-H | Ortho to the ethoxy group. |

| ~4.15 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |

| ~3.10 | t | 4H | Piperazine-H | Protons on carbons adjacent to the sulfonyl group. |

| ~2.55 | t | 4H | Piperazine-H | Protons on carbons adjacent to the N-methyl group. |

| ~2.30 | s | 3H | N-CH₃ | Methyl protons on the piperazine nitrogen. |

| ~1.50 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

¹³C NMR and DEPT Spectroscopy: The Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides a count of the number of unique carbon atoms in a molecule.[9] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Experimental Protocol: ¹³C NMR and DEPT

The sample is prepared as for ¹H NMR. For a standard ¹³C spectrum, proton decoupling is used to simplify the spectrum to single lines for each unique carbon. DEPT-90 and DEPT-135 pulse sequences are then run to determine the type of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~158 | Positive | Ar-C (quaternary) |

| ~138 | Positive | Ar-C (quaternary) |

| ~132 | Positive | Ar-CH |

| ~128 | Positive | Ar-CH |

| ~115 | Positive | Ar-C (quaternary) |

| ~112 | Positive | Ar-CH |

| ~65 | Negative | -OCH₂CH₃ |

| ~55 | Negative | Piperazine-CH₂ |

| ~46 | Negative | Piperazine-CH₂ |

| ~45 | Positive | N-CH₃ |

| ~15 | Positive | -OCH₂CH₃ |

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[10][11]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] We would expect to see correlations between the aromatic protons, between the ethoxy methylene and methyl protons, and within the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[13] This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are 2 or 3 bonds away.[14] Key expected HMBC correlations for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine would include:

-

Correlations from the aromatic protons to the quaternary aromatic carbons.

-

Correlations from the ethoxy methylene protons to the aromatic carbon they are attached to.

-

Correlations from the piperazine protons adjacent to the sulfonyl group to the carbons of the aromatic ring.

-

Correlations from the N-methyl protons to the adjacent piperazine carbons.

// Define nodes with labels and positions ArH1 [label="Ar-H (~7.85)", pos="0,2!"]; ArH2 [label="Ar-H (~7.60)", pos="1.5,2!"]; ArH3 [label="Ar-H (~7.00)", pos="3,2!"]; OCH2 [label="-OCH₂- (~4.15)", pos="0,0!"]; OCH3 [label="-CH₃ (~1.50)", pos="1.5,0!"]; PipH1 [label="Pip-H (~3.10)", pos="3,0!"]; PipH2 [label="Pip-H (~2.55)", pos="4.5,0!"]; NCH3 [label="N-CH₃ (~2.30)", pos="6,0!"];

// COSY correlations (blue) edge [color="#4285F4"]; ArH1 -- ArH2; ArH2 -- ArH3; OCH2 -- OCH3; PipH1 -- PipH2;

// HMBC correlations (red) edge [color="#EA4335", style=dashed]; ArH1 -- ArH2 [label="to Ar-C's", fontsize=8]; PipH1 -- ArH2 [label="to Ar-C's", fontsize=8]; NCH3 -- PipH2 [label="to Pip-C's", fontsize=8]; OCH2 -- ArH3 [label="to Ar-C", fontsize=8]; }

Conclusion: A Coherent and Validated Structural Assignment

By systematically acquiring and interpreting data from a suite of complementary analytical techniques, we can confidently elucidate the structure of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. High-resolution mass spectrometry establishes the correct molecular formula, while infrared spectroscopy confirms the presence of the key sulfonamide, ether, and aromatic functional groups. One-dimensional ¹H and ¹³C NMR provide a detailed census of the proton and carbon environments, and two-dimensional NMR experiments (COSY, HSQC, and HMBC) definitively map the connectivity of the entire molecular framework. Each piece of data serves to validate the others, creating a robust and irrefutable structural assignment. This methodical approach, grounded in the fundamental principles of spectroscopy, is indispensable for advancing chemical and pharmaceutical research.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

Sun, W., Li, Y., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 662–669. [Link]

-

PharmaTutor. (2011). AN INTRODUCTION : C-13 NMR. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

-

Moye, A. L. (1970). Simplified infrared functional group correlation chart. Journal of Chemical Education, 47(6), 435. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Di Mola, A., D'Alba, F., & De Riccardis, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

-

Fiveable. (n.d.). 13C NMR Spectroscopy Definition. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Willis, M. C. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(14), 3502–3505. [Link]

-

Chemistry with Caroline. (2022, November 27). Introduction to 13C NMR Spectroscopy for Organic Chemistry [Video]. YouTube. [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

-

Dodd, J. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 287-306). The Royal Society of Chemistry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]

-

Slideshare. (n.d.). Mass fragmentation & rules. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. [Link]

-

ResearchGate. (2009). A Simple Synthesis of N-Alkylpiperazines. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]

-

Slideshare. (n.d.). 1H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

EPFL. (n.d.). 2D NMR. [Link]

-

Fiveable. (n.d.). Uses of 1H NMR Spectroscopy. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Mestrelab. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 8. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. epfl.ch [epfl.ch]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine , a molecule of interest within contemporary medicinal chemistry. While specific experimental values for this compound are not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate its fundamental characteristics. By adhering to the rigorous experimental protocols outlined herein, a robust and reproducible dataset can be generated, forming the bedrock for further preclinical and clinical development.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles and rationale for each experimental choice, ensuring a deep and actionable understanding of the characterization process.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine , with a molecular formula of C₁₃H₁₉BrN₂O₃S and a molecular weight of 363.27 g/mol , a suite of spectroscopic and crystallographic techniques is employed.[1][2]

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule.[3] For the target compound, both ¹H and ¹³C NMR would be utilized to confirm the connectivity of the 3-bromo-4-ethoxyphenyl, sulfonyl, and 4-methylpiperazine moieties.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the parent ion, which should correspond to the calculated exact mass of the molecule.

Crystallographic Analysis

Single-Crystal X-ray Diffraction offers the most definitive structural evidence by providing a three-dimensional map of the electron density within a crystal.[4][5][6] This technique not only confirms the molecular structure but also provides insights into the solid-state packing and intermolecular interactions, which can influence properties like solubility and stability.

Core Physicochemical Properties: A Methodological Approach

The following sections detail the experimental protocols for determining the key physicochemical properties of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine .

Thermal Properties

A compound's thermal behavior is critical for understanding its stability, purity, and polymorphic forms.

The melting point is a fundamental physical property that provides an indication of a compound's purity.[7] A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[8]

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability and detecting phase transitions.[9][10][11][12][13][14][15][16][17] TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures and the presence of solvates or hydrates.[9][13][14][16] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and other phase transitions.[10][11][12][15][17]

Experimental Workflow: Thermal Analysis

Sources

- 1. 1093065-11-2|1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 2. A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. excillum.com [excillum.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. veeprho.com [veeprho.com]

- 10. veeprho.com [veeprho.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quercus.be [quercus.be]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. improvedpharma.com [improvedpharma.com]

- 17. mdpi.com [mdpi.com]

synthesis pathway for "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine"

An In-depth Technical Guide to the Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Executive Summary

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a molecule of interest for researchers in medicinal chemistry and drug development. The proposed synthesis is designed for logical flow, high yield, and purity, leveraging established and reliable chemical transformations. This document details a retrosynthetic analysis, a step-by-step forward synthesis protocol, purification techniques, and expected analytical characterization data. The causality behind experimental choices is explained, ensuring that the protocol is a self-validating system for skilled researchers. All key steps are supported by authoritative references from peer-reviewed literature and established chemical procedures.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, is an aryl sulfonamide. A logical retrosynthetic analysis points to the disconnection of the sulfonamide (S-N) bond as the key strategic step. This is a robust and widely utilized transformation in organic synthesis.

This disconnection reveals two primary building blocks:

-

An electrophilic sulfonyl chloride precursor: 3-Bromo-4-ethoxybenzenesulfonyl chloride.

-

A nucleophilic amine: 4-Methylpiperazine.

4-Methylpiperazine is a readily available commercial reagent. Therefore, the core of this synthetic endeavor lies in the efficient preparation of the key intermediate, 3-bromo-4-ethoxybenzenesulfonyl chloride. The forward synthesis strategy is thus designed around the preparation of this intermediate followed by a final coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Pathway

The proposed forward synthesis is a three-step process commencing from the commercially available starting material, 4-bromophenol. This route was selected for its efficiency and reliance on well-documented, high-yielding reactions.

Caption: Proposed three-step forward synthesis pathway.

Synthesis of Key Intermediate: 3-Bromo-4-ethoxybenzenesulfonyl chloride

This section details the preparation of the crucial sulfonyl chloride intermediate.

Step 1: Synthesis of 1-Bromo-4-ethoxybenzene

This step involves a standard Williamson ether synthesis to protect the phenolic hydroxyl group as an ethyl ether. This ether group is a key ortho-, para-director for the subsequent electrophilic aromatic substitution.

Protocol:

-

To a solution of 4-bromophenol (1.0 equiv.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).

-

Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromide (EtBr, 1.2 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to afford 1-bromo-4-ethoxybenzene as a clear oil.

Step 2: Synthesis of 3-Bromo-4-ethoxybenzenesulfonyl chloride

This key step utilizes chlorosulfonation to install the sulfonyl chloride moiety onto the aromatic ring. The ethoxy group directs the substitution to the ortho position. The protocol is adapted from a highly analogous procedure for the chlorosulfonation of 2-bromoanisole[1].

Causality: Chlorosulfonic acid is a powerful electrophilic reagent. The electron-donating ethoxy group activates the aromatic ring, primarily at the ortho and para positions. Since the para position is blocked by the bromine atom, the chlorosulfonation occurs regioselectively at the ortho position (C3).

Protocol:

-

In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize HCl gas), dissolve 1-bromo-4-ethoxybenzene (1.0 equiv.) in anhydrous chloroform (CHCl₃).

-

Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

-

CAUTION: Chlorosulfonic acid (ClSO₃H, 3.0 equiv.) is highly corrosive and reacts violently with water. Perform this addition slowly and carefully in a well-ventilated fume hood. Add the chlorosulfonic acid dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C[1].

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for an additional 1-2 hours[1].

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with chloroform.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-bromo-4-ethoxybenzenesulfonyl chloride, which is often a solid and can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Final Assembly: Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

The final step is the formation of the sulfonamide bond via a nucleophilic substitution reaction between the synthesized sulfonyl chloride and 4-methylpiperazine[2][3].

Causality: The secondary amine of 4-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group. A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction and driving the reaction to completion.

Protocol:

-

Dissolve 3-bromo-4-ethoxybenzenesulfonyl chloride (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 1.2 equiv.) to the solution, followed by the slow, dropwise addition of 4-methylpiperazine (1.1 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude product can be purified using standard laboratory techniques.

-

Column Chromatography: Flash column chromatography on silica gel is a highly effective method. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, can be employed[4].

-

Recrystallization: If the product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure material[5].

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical methods. The following table provides the expected data based on the compound's structure and data from analogous molecules[4][6].

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₉BrN₂O₃S |

| Molecular Weight | 379.27 g/mol |

| Mass Spec (ESI+) | Expected m/z: 379.03, 381.03 [M+H]⁺ (Isotopic pattern for Br) |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.8-8.0 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~3.2 (t, 4H, piperazine-H), ~2.5 (t, 4H, piperazine-H), ~2.3 (s, 3H, -NCH₃), ~1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~158-160 (C-OEt), ~138-140 (Ar-C), ~132-134 (Ar-C), ~130-132 (Ar-C), ~115-117 (Ar-C), ~112-114 (Ar-C), ~65-67 (-OCH₂CH₃), ~53-55 (piperazine-C), ~45-47 (piperazine-C), ~45-46 (-NCH₃), ~14-15 (-OCH₂CH₃) |

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

| Reagent | Primary Hazards |

| 4-Bromophenol | Toxic, Corrosive, Environmental Hazard |

| Ethyl Bromide | Flammable, Carcinogen, Toxic |

| Chlorosulfonic Acid | Highly Corrosive , Water Reactive, Toxic |

| 4-Methylpiperazine | Corrosive, Flammable |

| Triethylamine (TEA) | Flammable, Corrosive, Toxic |

References

-

Sulfonamide purification process. (n.d.). Google Patents. Retrieved January 20, 2026, from [5]

-

Reddy, V. P., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. ACS Omega.[4]

-

Zalewski, K., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[6]

-

Tasdelen, B., et al. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 45(1), 87-9.[7]

-

Jios, J. L., et al. (2005). Complete and unambiguous assignment of the 1H and 13C NMR spectra of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(9), 735-739.

-

Cooper, J. T., et al. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 42(15), 2785-2787.[8]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link][9]

-

Zhu, D., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 478-485.[10]

-

Sulfonamide (medicine). (2023, December 19). In Wikipedia. [Link][2]

-

Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(45), 9035-9039.[11]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link][12]

-

Reaction Amines With Aryl Sulphonyl Chloride. (2023, February 3). YouTube. [Link][3]

-

Baxendale, I. R., et al. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

Sources

- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Deconvolution of Protein Targets for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical variable: understanding its mechanism of action. The compound 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine represents a chemical entity with potential biological activity, yet its specific protein interactors remain uncharacterized. This guide provides a comprehensive, field-proven strategy for the systematic identification and validation of its protein targets.

We eschew a rigid, one-size-fits-all template. Instead, this document presents a logical, multi-pronged workflow designed to generate a high-confidence list of protein candidates and rigorously validate them. Our approach is grounded in the principles of self-validating systems, where orthogonal methodologies are employed to build a robust and compelling case for target engagement and functional relevance.

Part 1: Strategic Framework for Target Deconvolution

The identification of a small molecule's protein target, or "target deconvolution," is a pivotal and often challenging phase in chemical biology and drug discovery.[1] A phenotypic screen may reveal that a compound like 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has a desirable effect—for instance, inhibiting cancer cell growth—but it does not reveal how. Identifying the direct protein target(s) is essential to understand the mechanism of action, anticipate potential off-target effects, and enable rational lead optimization.[2][3]

Given the novelty of this specific molecule, a singular experimental approach is fraught with risk. A successful strategy relies on the integration of multiple, independent methodologies to first discover potential interactors and then validate those interactions in a physiologically relevant context.

Our proposed strategy is a three-phase process:

-

Phase 1: Unbiased Target Discovery. Employing an affinity-based chemical proteomics approach to capture and identify potential binding proteins from a complex biological sample.

-

Phase 2: In-Cell Target Engagement. Using a label-free biophysical method to confirm direct binding between the compound and candidate proteins within intact cells.

-

Phase 3: Functional Validation & Pathway Analysis. Assessing the functional consequences of the compound-protein interaction and placing the target within a biological signaling pathway.

Part 2: Phase 1 - Unbiased Target Discovery via Chemical Proteomics

The foundational step is to generate a list of candidate proteins that physically interact with our compound of interest. Chemical proteomics, which utilizes small-molecule probes to study their interactions within a native biological context, is the ideal tool for this purpose.[4] The most robust and widely used method in this category is affinity chromatography coupled with mass spectrometry (MS).[5][6]

Causality Behind the Choice: This method is chosen for its ability to isolate binding partners based on the fundamental principle of molecular affinity. By immobilizing the small molecule, we can "fish" for its targets within the entire proteome of a cell or tissue lysate.[7] This is an unbiased approach that does not require prior assumptions about the target's identity or function.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

The AC-MS workflow involves synthesizing a modified version of the compound, immobilizing it on a solid support, incubating it with a protein lysate, and identifying the captured proteins by mass spectrometry.[5][8]

Detailed Protocol: AC-MS

1. Synthesis of an Immobilizable Analogue:

-

Rationale: The parent compound must be chemically modified to include a "linker" arm that can be covalently attached to a solid support (e.g., NHS-activated sepharose beads) without sterically hindering its native binding pocket. The linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity. For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a potential site could be modifying the ethyl group on the ethoxy moiety to an extended chain terminating in a primary amine or carboxylic acid.

-

Control: A crucial control is the creation of a "dead" ligand where the core structure is modified to abolish biological activity, but the linker is retained. This helps distinguish true binders from proteins that interact non-specifically with the linker or matrix.

2. Preparation of Affinity and Control Columns:

-

The synthesized, linker-modified compound (and the control compound) is covalently coupled to NHS-activated agarose beads according to the manufacturer's protocol.

-

The efficiency of coupling is determined by measuring the concentration of the compound in the solution before and after the reaction.

3. Protein Lysate Preparation:

-

Select a cell line or tissue type where the compound elicits a strong phenotypic response.

-

Lyse cells under non-denaturing conditions (e.g., using a buffer with 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) to preserve protein structure and interactions.[9]

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

4. Affinity Chromatography:

-

Incubate the clarified lysate with the affinity resin (and a separate incubation with the control resin) for 2-4 hours at 4°C with gentle rotation.

-

Pack the resin into columns and wash extensively with lysis buffer to remove unbound and weakly interacting proteins.[8]

-

Elute the specifically bound proteins. This can be done using a competitive eluent (excess free parent compound) or by changing buffer conditions (e.g., high salt or altered pH) that disrupt the specific interaction.[8]

5. Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.

-

Excise protein bands that are present in the active compound elution but absent or significantly reduced in the control elution.

-

Perform in-gel digestion with trypsin.[9]

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired peptide fragmentation data against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest.

| Parameter | Experimental Column | Control Column | Outcome Interpretation |

| Ligand | Active, immobilized compound | Inactive/structural analogue | Distinguishes specific from non-specific binding |

| Elution | Competitive (free compound) | Competitive (free compound) | Proteins eluted only from the experimental column are high-confidence candidates |

| MS Hits | Protein List A | Protein List B | Proteins in (A) but not in (B) are prioritized |

Part 3: Phase 2 - Validation of Target Engagement in a Cellular Milieu

A list of candidate proteins from an affinity-based method is a critical first step, but it does not prove that the interaction occurs within the complex environment of a living cell.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique used to verify target engagement by measuring the ligand-induced thermal stabilization of a protein.[10][11]

Causality Behind the Choice: The principle of CETSA is that a small molecule binding to its target protein confers additional stability, increasing the temperature at which the protein denatures and aggregates.[12][13] This allows for the direct measurement of a biophysical interaction in intact cells or cell lysates, providing strong, orthogonal evidence to support the AC-MS findings.[10] It is a self-validating system because non-specific interactions are unlikely to produce a consistent, dose-dependent thermal shift.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow involves treating cells with the compound, heating them across a temperature gradient, separating soluble from aggregated proteins, and quantifying the amount of a specific candidate protein remaining in the soluble fraction.[12]

Detailed Protocol: CETSA

1. Cell Treatment:

-

Plate cells at an appropriate density and grow overnight.

-

Treat cells with a predetermined concentration of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine or vehicle (e.g., DMSO) for 1-2 hours.

2. Thermal Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]

3. Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the amount of the specific candidate protein (identified from Phase 1) in each sample using a suitable detection method. Western blotting is the most common approach, requiring a specific antibody for the target protein.

-

Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody against the target protein.

-

Quantify band intensities using densitometry.

5. Data Analysis:

-

Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

-

Plot the normalized soluble protein fraction against temperature for both vehicle- and compound-treated samples.

-

A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.

| Parameter | Vehicle-Treated Cells | Compound-Treated Cells | Outcome Interpretation |

| Melting Temp (Tm) | Baseline Tm | Increased Tm (ΔTm > 0) | A significant, dose-dependent thermal shift confirms direct target engagement in a cellular context. |

| Isothermal Dose-Response | N/A | At a fixed temp (e.g., Tm + 4°C), increasing compound conc. leads to more soluble protein | Establishes a dose-dependent relationship for target binding.[10] |

Part 4: Phase 3 - Functional Validation and Pathway Analysis

Confirming that the compound binds to a protein is not the endpoint. For a target to be meaningful, this binding event must translate into a functional consequence, such as the inhibition or activation of enzymatic activity.[15] The nature of this assay is entirely dependent on the class of protein validated in Phase 2.

Causality Behind the Choice: A functional assay provides the crucial link between the physical act of binding and the observed biological phenotype. For example, if a candidate protein is a kinase, demonstrating that the compound inhibits its phosphotransferase activity in a dose-dependent manner validates it as a functional target.[16][17] This step is essential for confirming the compound's mechanism of action.

Example Workflow: Kinase Activity Assay

Assuming a validated target is a protein kinase, a biochemical kinase activity assay would be the logical next step.

Detailed Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)

1. Reagent Preparation:

-

Obtain purified, active recombinant enzyme for the candidate kinase.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of the kinase-specific substrate and ATP at an optimized concentration (often near the Km for ATP).

2. Kinase Reaction:

-

In a multi-well plate, add the kinase enzyme to wells containing either the test compound dilutions or vehicle control.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time.

3. ADP Detection:

-

Stop the kinase reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Add a Kinase Detection Reagent, which uses the ADP generated by the kinase reaction to produce a luminescent signal via a coupled enzymatic reaction.

4. Data Analysis:

-

Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Parameter | Expected Result | Outcome Interpretation |

| IC50 Value | A potent, low micromolar or nanomolar value | Confirms that the compound directly modulates the enzymatic function of the target protein. |

| Selectivity | Test against a panel of related kinases | If the compound is significantly more potent against the target kinase, it demonstrates selectivity. |

Part 5: Data Synthesis and Final Target Prioritization

The culmination of this multi-phase investigation is the synthesis of all collected data. A high-confidence target will satisfy all three criteria:

-

Discovery: It was specifically captured by the immobilized compound in the AC-MS experiment.

-

Engagement: It demonstrated a significant and dose-dependent thermal shift in the CETSA experiment.

-

Function: Its activity was directly modulated by the compound in a relevant biochemical assay.

By adhering to this rigorous, multi-faceted workflow, researchers can move from an unknown bioactive compound to a fully deconvoluted, validated protein target. This provides a solid foundation for further drug development, enabling mechanism-of-action studies, structure-based drug design, and the development of robust biomarkers for preclinical and clinical trials.

References

-

5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

-

Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. [Link]

-

Automation to Enable High-throughput Chemical Proteomics. (2022). PubMed Central. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

-

Schematic overview of the chemical proteomic workflow. (2020). ResearchGate. [Link]

-

Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015). PubMed. [Link]

-

Chemical Proteomics. Creative Biolabs. [Link]

-

Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2019). NIH. [Link]

-

Target Deconvolution. Creative Biolabs. [Link]

-

Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). ResearchGate. [Link]

-

Kinase Activity Assay. Creative Diagnostics. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). BrJAC. [Link]

-

CETSA. CETSA.org. [Link]

-

Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. (2018). ResearchGate. [Link]

-

Principle of the cellular thermal shift assay (CETSA). (2020). ResearchGate. [Link]

Sources

- 1. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Automation to Enable High-throughput Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]

- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Workflow of Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. CETSA [cetsa.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]

- 17. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

An In-Depth Technical Guide to 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a heterocyclic compound featuring a benzenesulfonamide core linked to a methylpiperazine moiety. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents. This guide details a robust, step-by-step synthetic protocol, outlines its key physicochemical properties, and explores its potential therapeutic applications by drawing logical inferences from the well-established bioactivities of the benzenesulfonamide and piperazine pharmacophores. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential exploration of this and related compounds for drug discovery and development.

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles. 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a compound that embodies this principle, integrating the structurally significant benzenesulfonamide group with the versatile piperazine ring.

The benzenesulfonamide scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-cancer, anti-inflammatory, and anti-diabetic properties[1][2][3][4]. The sulfonamide functional group can act as a bioisostere for a carboxylic acid and can participate in crucial hydrogen bonding interactions with biological targets[3].

Similarly, the piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to cross the blood-brain barrier and modulate the activity of various receptors and transporters[5][6]. Its presence can also enhance the aqueous solubility and overall pharmacokinetic profile of a drug candidate[5].

This guide provides a detailed methodology for the synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and discusses its potential biological relevance based on the known activities of its constituent chemical classes.

Physicochemical Properties

A summary of the key physicochemical properties of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1093065-11-2 | [7] |

| Molecular Formula | C₁₃H₁₉BrN₂O₃S | [7] |

| Molecular Weight | 363.27 g/mol | [7] |

| Appearance | (Not specified, likely a solid) | - |

| Storage | Sealed in dry, room temperature | [7] |

Synthesis and Characterization

The synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be achieved through a two-step process, commencing with the preparation of the key intermediate, 3-bromo-4-ethoxybenzenesulfonyl chloride, followed by its reaction with N-methylpiperazine. The rationale for this synthetic strategy lies in the reliable and high-yielding nature of sulfonyl chloride formation and subsequent sulfonamide bond formation.

Synthesis of 3-bromo-4-ethoxybenzenesulfonyl chloride (Intermediate 1)

This procedure is adapted from the synthesis of the analogous 3-bromo-4-methoxybenzenesulfonyl chloride. The key difference is the use of 2-bromo-1-ethoxybenzene as the starting material.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 2-bromo-1-ethoxybenzene (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath. This low temperature is crucial to control the exothermicity of the subsequent reaction with chlorosulfonic acid and to minimize side reactions.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3 equivalents) dropwise to the cooled solution over a period of 30 minutes. Maintaining a slow addition rate is essential for safety and reaction control.

-

Warming to Room Temperature: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour with continuous stirring. This allows the reaction to proceed to completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the same organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-ethoxybenzenesulfonyl chloride. The product can be used in the next step without further purification if of sufficient purity, or it can be purified by recrystallization.

Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Final Product)

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by the secondary amine of N-methylpiperazine.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 3-bromo-4-ethoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base and Amine: Add triethylamine (1.3 equivalents) to the solution, followed by the slow dropwise addition of N-methylpiperazine (1.3 equivalents). Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

-

Reaction Time: Allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture into a 5% citric acid solution to neutralize the excess triethylamine.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane), to yield pure 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.

Potential Biological Activities and Therapeutic Applications (Hypothetical)

As of the latest literature review, no specific biological activity or pharmacological data has been published for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. However, based on the well-documented activities of its core structural components, we can hypothesize potential areas of therapeutic interest for further investigation.

Inferences from the Benzenesulfonamide Moiety

The benzenesulfonamide scaffold is a versatile pharmacophore found in numerous approved drugs. Its derivatives have been shown to target a wide range of biological entities, suggesting that 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine could potentially exhibit activities such as:

-

Antibacterial Activity: Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria[8].

-

Anti-cancer Activity: Certain sulfonamide derivatives have demonstrated anti-tumor properties by targeting various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, or by acting as inhibitors of receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis[3][4].

-

Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown potent anti-inflammatory effects[1].

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, leading to the inhibition of various metalloenzymes.

Inferences from the Methylpiperazine Moiety

The 4-methylpiperazine group is a common feature in many centrally acting drugs. Its presence in the target molecule suggests potential for:

-

Central Nervous System (CNS) Activity: Piperazine derivatives are known to interact with various CNS receptors, including dopamine and serotonin receptors[9]. This could imply potential applications in treating neurological or psychiatric disorders. The methyl group on the piperazine nitrogen can influence the basicity and lipophilicity of the molecule, which in turn can affect its ability to cross the blood-brain barrier and its receptor binding profile.

-

Antipsychotic, Antidepressant, or Anxiolytic Potential: Many drugs used for these conditions contain a piperazine ring, which often plays a key role in their mechanism of action[6].

Potential Signaling Pathways for Investigation:

Caption: Potential biological targets for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.

Future Research Directions

Given the absence of specific biological data, the primary focus of future research on 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine should be a comprehensive biological screening to elucidate its pharmacological profile. Key areas for investigation include:

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of common drug targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, with a particular focus on dopamine and serotonin receptors, as well as cancer-related kinases.

-

Enzyme Inhibition Assays: Evaluating the inhibitory activity against enzymes such as carbonic anhydrases and dihydropteroate synthase.

-

Antimicrobial Screening: Testing for activity against a panel of pathogenic bacteria and fungi.

-

In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in relevant animal models would be warranted to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs to understand the key structural features required for activity and to optimize potency and selectivity.

Conclusion

1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a synthetically accessible compound that combines two important pharmacophores. While its specific biological activities remain to be elucidated, its structural features suggest a high potential for pharmacological activity. This technical guide provides a solid foundation for its synthesis and characterization, and by drawing on the known properties of its constituent moieties, it offers a rationale for its further investigation as a potential therapeutic agent. The detailed protocols and hypothesized areas of biological relevance presented herein are intended to catalyze future research into this and related molecules, potentially leading to the discovery of novel drug candidates.

References

-

Di Micco, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5463. [Link]

-

Ghareb, N., et al. (2024). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. RSC Medicinal Chemistry. [Link]

-

Ibrahim, M. A., et al. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 9, 706891. [Link]

-

López-Muñoz, F., & Alamo, C. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current pharmaceutical design, 27(16), 1934–1940. [Link]

-

M. Nafie, M. S., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceuticals, 15(4), 421. [Link]

-

Patel, R. V., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry, 53(2), 434-442. [Link]

- Patent CN111423397A.

- Patent CN109912396B. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

ResearchGate. Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). [Link]

-

Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Pharmacology, 13, 961689. [Link]

-

Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. [Link]

-

ResearchGate. Some FDA‐approved piperazine‐containing drugs. [Link]

-

Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European journal of medicinal chemistry, 105, 146–157. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 7. 1093065-11-2|1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine Analogs and Derivatives

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine core represents a privileged scaffold in medicinal chemistry. The piperazine moiety is a common feature in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as solubility and bioavailability.[1][2] The sulfonamide linkage provides a stable and synthetically accessible connection to an aryl group, which can be readily functionalized to modulate biological activity. This guide provides a comprehensive overview of the synthesis of the core compound and its analogs, offering insights into the strategic considerations and practical methodologies for researchers in drug discovery and development. The synthetic strategies outlined herein are designed to be versatile, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[3]

Core Synthesis: A Modular Approach to 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

The synthesis of the target compound is best approached in a modular fashion, allowing for late-stage diversification. The overall strategy involves the preparation of a key intermediate, 3-bromo-4-ethoxybenzenesulfonyl chloride, which is then coupled with 1-methylpiperazine.

Diagram of the Core Synthetic Pathway

Caption: Retrosynthetic analysis of the core compound.

Step 1: Synthesis of 2-Bromo-1-ethoxybenzene (Intermediate 1)

The initial step involves the ethylation of 2-bromophenol via the Williamson ether synthesis. This classic yet robust reaction provides a high yield of the desired ether.[4][5][6][7][8]

Experimental Protocol:

-

To a solution of 2-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-bromo-1-ethoxybenzene.

Step 2: Synthesis of 3-Bromo-4-ethoxybenzenesulfonyl Chloride (Intermediate 2)

The subsequent chlorosulfonation of 2-bromo-1-ethoxybenzene introduces the sulfonyl chloride moiety. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid.

Experimental Protocol:

-

Cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.

-

Slowly add 2-bromo-1-ethoxybenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the resulting slurry with a solvent such as dichloromethane or chloroform.

-

Wash the combined organic layers with cold water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude 3-bromo-4-ethoxybenzenesulfonyl chloride, which can often be used in the next step without further purification.

Step 3: Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Target Compound)

The final step is the coupling of the sulfonyl chloride intermediate with 1-methylpiperazine to form the desired sulfonamide. This nucleophilic substitution reaction proceeds readily in the presence of a base to neutralize the HCl byproduct.[9][10][11]

Experimental Protocol:

-

Dissolve 1-methylpiperazine (1.2 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

-